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Compound of Interest

Compound Name:
(R)-tert-Butyl 1,4-dioxan-2-

yl(methyl)carbamate

Cat. No.: B12862936

Get Quote

Executive Summary: The "Chiral Switch"
Phenomenon
The 2-substituted 1,4-benzodioxane moiety exhibits a distinct "reversed enantioselectivity"

profile. Unlike scaffolds where one enantiomer is active and the other is inert

(eutomer/distomer), both dioxane enantiomers often possess potent but distinct biological

targets.[1]

The (S)-Enantiomer: Typically dominates in binding to 5-HT1A serotonin receptors (agonist

activity) and

-adrenergic receptors.

The (R)-Enantiomer: Frequently exhibits high affinity for

-adrenergic receptors (antagonist activity) and specific cancer cell lines (e.g., PC-3 prostate
cancer via

-AR).
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Critical Implication: In drug design, failing to resolve this intermediate can lead to "mixed"

pharmacology—where a desired CNS anxiolytic effect (via 5-HT1A) is compromised by dose-

limiting hypotension (via peripheral

blockade) from the opposite enantiomer.

Structural Basis & Pharmacology[2]
The chirality centers at the C2 position of the dioxane ring.[1] The spatial arrangement of the

C2-substituent (often a methyl, hydroxymethyl, or aminomethyl group) dictates the steric fit into

G-Protein Coupled Receptors (GPCRs).

Receptor Selectivity Profile
The following comparison is based on structure-activity relationship (SAR) studies of 2-

aminomethyl-1,4-benzodioxane derivatives [1][2].

Feature
(S)-1,4-Benzodioxane

Derivative

(R)-1,4-Benzodioxane

Derivative

Primary Target 5-HT1A Receptor (Serotonin) -Adrenergic Receptor

Mechanism Agonist / Partial Agonist Antagonist

Key Bioactivity Anxiolytic, Antidepressant
Antihypertensive, Prostate

Smooth Muscle Relaxation

Binding Affinity (

)
High (e.g., 0.5 – 5 nM range) High (e.g., 1 – 10 nM range)

Off-Target Risk
Low affinity for

(High Selectivity)

Low affinity for 5-HT1A (High

Selectivity)

Example Drug Class
5-HT1A Agonists (e.g.,

Flesinoxan analogs)

-Blockers (e.g., Doxazosin -

marketed as racemate, but

activity resides here)
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Mechanistic Pathway Diagram
The following diagram illustrates the divergent signaling pathways activated by the two

enantiomers.
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Caption: Divergent pharmacological outcomes of (S) vs (R) dioxane enantiomers. Green path

indicates CNS efficacy; Red path indicates cardiovascular activity.

Experimental Protocols: Synthesis & Validation
To study these bioactivities, high enantiomeric purity (>98% ee) is required. The following Self-

Validating Protocol uses enzymatic kinetic resolution, which is superior to chemical resolution

for this scaffold due to milder conditions that prevent racemization.

Protocol: Enzymatic Kinetic Resolution of (±)-Methyl 1,4-
benzodioxan-2-carboxylate
This method separates the (S)-acid from the (R)-ester.

Reagents:

(±)-Methyl 1,4-benzodioxan-2-carboxylate (Racemic substrate)

Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

Phosphate Buffer (pH 7.0) / Acetone cosolvent (9:1 v/v)
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Workflow:

Suspension: Dissolve 10 mmol of racemic ester in 5 mL acetone; add to 45 mL phosphate

buffer.

Hydrolysis: Add CAL-B (20% w/w of substrate). Incubate at 30°C with orbital shaking (200

rpm).

Monitoring: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-

ester intact.

Termination: Stop reaction at ~50% conversion (monitor via HPLC). Filter off the enzyme.

Separation:

Adjust pH to 8.5 (NaHCO3).

Extract with Ethyl Acetate

Organic layer contains (R)-Ester.

Acidify aqueous layer to pH 2.0 (HCl).

Extract with Ethyl Acetate

Organic layer contains (S)-Acid.

Validation (Chiral HPLC):

Column: Chiralcel OD-H or AD-H.

Mobile Phase: Hexane/Isopropanol (90:10).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm.

Criteria: Enantiomeric Excess (ee) must be >98% for biological assays.
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Synthesis Logic Diagram
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Caption: Kinetic resolution workflow to isolate (R) and (S) dioxane intermediates.

Comparative Data: Binding Affinities
The table below summarizes experimental
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(inhibition constant) data for representative 2-substituted 1,4-benzodioxane ligands [1][3].
Lower

indicates higher potency.

Compound
Variant

Target
(S)-Enantiomer

(nM)

(R)-
Enantiomer

(nM)

Selectivity
Ratio

Benzodioxane-

Amine A
5-HT1A 0.6 nM (Potent) 45.0 nM (Weak)

(S) is 75x more

selective

Benzodioxane-

Amine A -AR 120.0 nM (Weak) 1.2 nM (Potent)
(R) is 100x more

selective

Idazoxan -AR 2.5 nM 100+ nM (S) is dominant*

*Note: Idazoxan stereochemistry is complex; (+)-Idazoxan (often assigned S configuration in

specific analogs) is the potent

-antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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